3-Methoxypropanoic acid

Overview

Description

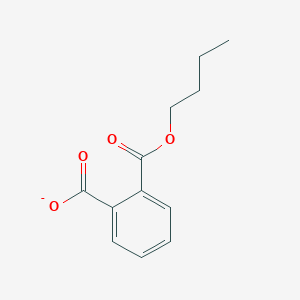

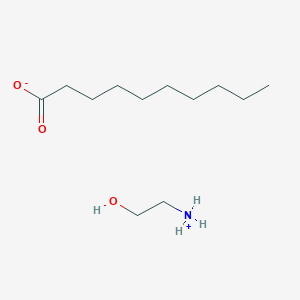

3-Methoxypropanoic acid is an alkoxy acid . It’s also known by other names such as 3-Methoxypropionic acid, m-PEG1-acid, and Propanoic acid, 3-methoxy- .

Synthesis Analysis

The base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil, a potent liver carcinogen, is reported to yield 3-methoxypropionic acid .Molecular Structure Analysis

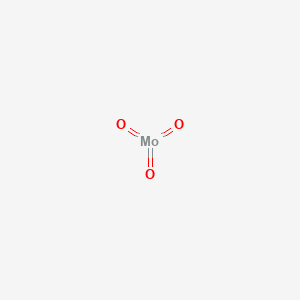

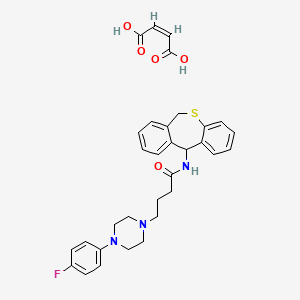

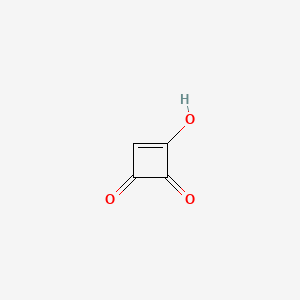

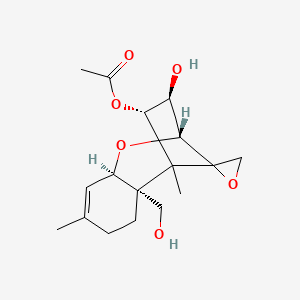

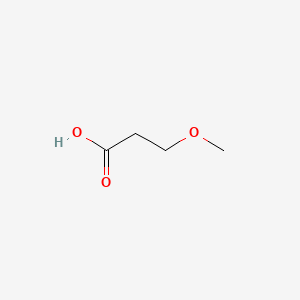

The molecular formula of this compound is C4H8O3 . The InChI representation isInChI=1S/C4H8O3/c1-7-3-2-4 (5)6/h2-3H2,1H3, (H,5,6) . The Canonical SMILES representation is COCCC (=O)O . Physical And Chemical Properties Analysis

The molecular weight of this compound is 104.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 104.047344113 g/mol . The topological polar surface area is 46.5 Ų . It has a heavy atom count of 7 .Scientific Research Applications

Production of 3-Hydroxypropanoic Acid

3-Hydroxypropanoic acid is an important chemical precursor used in the production of various industrial chemicals, such as acrylic acid and its derivatives, and in the manufacturing of bioplastics. The compound has been produced from renewable resources through bio-production processes involving metabolically engineered bacteria like Escherichia coli and Saccharomyces cerevisiae. Advances in metabolic engineering and synthetic biology have improved the efficiency of these bio-production processes. However, challenges remain in achieving production levels suitable for industrial exploitation due to limitations in microbial cell factories' yields and titers. Efforts are ongoing to overcome these challenges through optimizing fermentation conditions and introducing novel biosynthetic pathways in more robust microbial hosts (Jers et al., 2019).

Catalytic Chemical Methods for Eco-Sustainable Production

Eco-sustainable processes for producing 3-hydroxypropanoic acid have been explored, highlighting the potential of catalytic chemical methods. These processes aim to minimize environmental impact while maximizing efficiency and yield. Although large-scale processes are yet to be developed, recent advances suggest that catalytic methods could play a significant role in sustainable chemical production (Pina et al., 2011).

Genetic Engineering for Bioconversion

The potential of genetically engineered Bacillus subtilis for the bioconversion of glycerol into 3-Hydroxypropanoic acid has been investigated. This approach involves overexpressing a heterologous pathway for glycerol conversion, showing promise for commercial production due to the relatively high titer achieved and the robustness of Bacillus subtilis in fermentation conditions (Kalantari et al., 2017).

Nutraceutical Applications of Related Compounds

Research on p-methoxycinnamic acid, a phenylpropanoid similar in structure to 3-Methoxypropanoic acid, has shown a wide range of therapeutic and nutraceutical applications. This compound, derived from plants, exhibits biological properties that make it a candidate for functional food ingredients aimed at preventing and treating chronic diseases (Płowuszyńska & Gliszczyńska, 2021).

Optimization of Glycerol Metabolism for Higher Yield Production

Systematic optimization of glycerol metabolism in Klebsiella pneumoniae has led to high-yield production of 3-Hydroxypropionic acid. This involves selecting appropriate promoters for key enzymes and blocking competing metabolic pathways. Such optimization strategies have resulted in significantly higher 3-HP titers, demonstrating the potential for commercial production from renewable carbon sources (Li et al., 2016).

Safety and Hazards

3-Methoxypropanoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use only outdoors or in a well-ventilated area, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and wear protective clothing when risk of exposure occurs .

Mechanism of Action

Target of Action

3-Methoxypropanoic acid, also known as 3-Methoxypropionic acid, is an alkoxy acid

Mode of Action

It’s known that the compound is produced through the base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil , but the exact interaction with its targets and the resulting changes are not well-understood

Biochemical Pathways

The compound is known to be produced from 1-nitroso-5,6-dihydrouracil , but the downstream effects of this process are not well-documented. More research is needed to summarize the affected pathways and their downstream effects.

Action Environment

It’s recommended to avoid all personal contact, including inhalation, and to use the compound in a well-ventilated area . It’s also advised to avoid contact with moisture and incompatible materials .

properties

IUPAC Name |

3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIKHBWUBSFBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948317 | |

| Record name | 3-Methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2544-06-1, 38094-42-7 | |

| Record name | Propanoic acid, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002544061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038094427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.